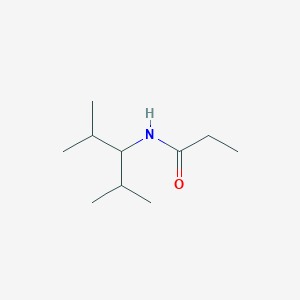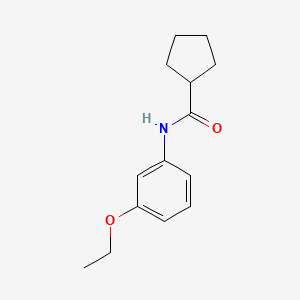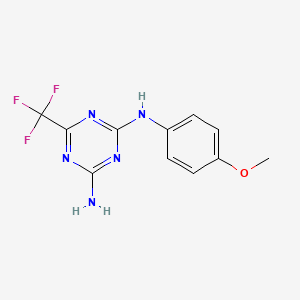![molecular formula C15H21Cl2N3O3S B5358593 N-butyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5358593.png)
N-butyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide, also known as MDL-100,907, is a chemical compound that belongs to the class of piperazine derivatives. It is a selective antagonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. The compound has been widely used in scientific research to study the role of serotonin in various physiological and pathological processes.
作用機序
N-butyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide is a selective antagonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. The compound binds to the receptor and blocks the action of serotonin, which is a neurotransmitter that is involved in the regulation of mood, cognition, and behavior. By blocking the 5-HT2A receptor, this compound can modulate the activity of serotonin and alter its effects on the brain and other organs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce the activity of serotonin in the brain, which can lead to changes in mood, cognition, and behavior. The compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
N-butyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the 5-HT2A receptor, which means that it can be used to study the specific effects of serotonin on this receptor. The compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to the use of this compound in lab experiments. The compound has a relatively short half-life, which means that its effects may not be long-lasting. Additionally, the compound may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-butyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide. One area of interest is the role of serotonin in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of this compound as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to explore the potential off-target effects of this compound on other receptors and to develop more selective antagonists of the 5-HT2A receptor.
合成法
The synthesis of N-butyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide involves the reaction of N-butylpiperazine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or chromatography. The synthesis process is relatively simple and yields a high purity product.
科学的研究の応用
N-butyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide has been extensively used in scientific research to study the role of serotonin in various physiological and pathological processes. The compound has been used in preclinical studies to investigate the role of serotonin in mood disorders such as depression and anxiety. It has also been used to study the role of serotonin in schizophrenia and other psychotic disorders.
特性
IUPAC Name |
N-butyl-4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O3S/c1-2-3-6-18-15(21)19-7-9-20(10-8-19)24(22,23)14-11-12(16)4-5-13(14)17/h4-5,11H,2-3,6-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQHXVVPUBARNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(2-pyridinyl)-1-pyrrolidinyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5358521.png)

![4-({1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5358540.png)
![6-[2-(3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5358546.png)
![4-iodo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5358550.png)
![rel-(1S,3R)-3-amino-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}cyclopentanecarboxamide hydrochloride](/img/structure/B5358554.png)

![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(2-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5358562.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(5-propylpyrimidin-4-yl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5358563.png)
![N-cyclopropyl-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B5358565.png)

![ethyl {5-[4-(2-anilino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5358587.png)
![4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-methoxybenzoate](/img/structure/B5358592.png)